molecular formula C14H11ClIN3OS B278114 4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide

4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No. B278114
M. Wt: 431.7 g/mol
InChI Key: LJIVKOVTQMONFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic properties. This compound belongs to the class of thioamides and has been found to exhibit a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide is its potential therapeutic properties. This compound has been found to exhibit a wide range of pharmacological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the potential mechanisms of action of this compound, which may lead to the development of new therapeutic strategies. Additionally, further studies are needed to determine the safety and efficacy of this compound in various applications.

Synthesis Methods

The synthesis of 4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 5-iodo-6-methyl-2-pyridinecarboxamide in the presence of a base to form the final product.

Scientific Research Applications

The potential therapeutic properties of 4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide have been extensively studied in scientific research. This compound has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.

properties

Molecular Formula

C14H11ClIN3OS

Molecular Weight

431.7 g/mol

IUPAC Name

4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C14H11ClIN3OS/c1-8-11(16)6-7-12(17-8)18-14(21)19-13(20)9-2-4-10(15)5-3-9/h2-7H,1H3,(H2,17,18,19,20,21)

InChI Key

LJIVKOVTQMONFH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)I

Canonical SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)I

Origin of Product

United States

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